molecular formula C15H19Cl B12608715 (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene CAS No. 648425-31-4

(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene

Cat. No.: B12608715
CAS No.: 648425-31-4
M. Wt: 234.76 g/mol
InChI Key: WQLKDPBVTGJBOW-UHFFFAOYSA-N
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Description

“(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene” is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloro-1-cyclohexylprop-1-en-1-yl group. The structure comprises a propenyl chain bridging the benzene ring and a cyclohexyl group, with a chlorine atom at the third carbon of the chain. This configuration introduces steric hindrance from the bulky cyclohexyl group and electronic effects from the chlorine substituent, which may influence reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

648425-31-4

Molecular Formula

C15H19Cl

Molecular Weight

234.76 g/mol

IUPAC Name

(3-chloro-1-cyclohexylprop-1-enyl)benzene

InChI

InChI=1S/C15H19Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2

InChI Key

WQLKDPBVTGJBOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=CCCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-cyclohexylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.

    Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while oxidation could produce ketones or carboxylic acids.

Scientific Research Applications

(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Halogenated Analogues

Halogenated benzene derivatives share similarities in electronic effects but differ in steric and reactivity profiles. A key analog, (3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene (), replaces chlorine with fluorine atoms.

Property (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene (Inferred) (3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene
Halogen Substituent Chlorine (Cl) Difluoro (F)
Electronegativity Moderate (Cl: 3.0) High (F: 4.0)
Synthetic Yield Not reported 81% (Method 1)
Physical State Likely viscous liquid or solid Colorless oil
Reactivity Potential for nucleophilic substitution Enhanced stability due to C-F bond strength

The chlorine atom’s lower electronegativity compared to fluorine may render the target compound more reactive in substitution reactions. However, the difluoro analog’s stability could make it preferable in high-temperature applications .

Influence of Cyclohexyl vs. Alkyl Substituents

The cyclohexyl group distinguishes the target compound from linear alkyl-substituted benzenes, such as (1-ethyloctyl)benzene ().

Property (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene (1-Ethyloctyl)benzene
Substituent Type Cyclohexyl (cyclic, bulky) Linear alkyl (flexible)
Steric Hindrance High Low
Melting Point Likely higher Lower (typical for linear chains)
Solubility Lower in polar solvents Higher in nonpolar solvents

The cyclohexyl group’s rigidity and bulk may reduce solubility in nonpolar solvents compared to linear alkyl chains, while increasing thermal stability .

Biological Activity

(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene, also known by its CAS number 648425-31-4, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

The molecular formula of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene is C13H15Cl, with a molecular weight of 220.71 g/mol. The compound features a chlorinated cyclohexyl group attached to a propene structure, which contributes to its unique reactivity and biological interactions.

PropertyValue
CAS Number 648425-31-4
Molecular Formula C13H15Cl
Molecular Weight 220.71 g/mol
IUPAC Name (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene

The biological activity of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom enhances its lipophilicity, facilitating membrane penetration and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activity Studies

Research has focused on the compound's effects on cell lines and microbial strains. Below are summarized findings from notable studies:

Antimicrobial Activity

A study evaluated the antimicrobial properties of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Cytotoxicity

In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological relevance of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene:

Case Study 1: Anticancer Properties

A research team investigated the effects of this compound on breast cancer cell lines (MCF7). They found that treatment with 50 µM led to a 30% reduction in cell viability after 48 hours, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties using a murine model of acute inflammation. Administration of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its utility in managing inflammatory conditions.

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